An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
A Note on Chemical Identity: Initial inquiries for "tert-Butyl 4-(5-aminopyridin-2-yl)piperidine-1-carboxylate" frequently lead to ambiguity in chemical databases. This guide focuses on the well-documented and commercially prevalent analogue, tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate , CAS Number 119285-07-3. This distinction, substituting a piperazine core for the piperidine ring, is critical for accurate research and development. This document is dedicated to the precise characterization of this piperazine derivative.
Section 1: Introduction and Relevance
tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a key heterocyclic building block in modern medicinal chemistry. Its structure, featuring a Boc-protected piperazine, a flexible linker, and a functionalized aminopyridine moiety, makes it a versatile scaffold for the synthesis of complex molecules. The primary amino group and the pyridine nitrogen serve as crucial hydrogen bond donors and acceptors, while the Boc-protected nitrogen offers a site for further, controlled chemical modification. This unique combination of features has positioned it as a valuable intermediate in the development of targeted therapeutics. Understanding its fundamental physical and chemical properties is paramount for its effective use in synthetic workflows, ensuring reproducibility, optimizing reaction conditions, and maintaining safety.
Section 2: Core Physical and Chemical Identifiers
Precise identification is the foundation of reproducible science. The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 119285-07-3 | [1][2][3] |
| IUPAC Name | tert-butyl 4-(5-amino-2-pyridinyl)-1-piperazinecarboxylate | [1][3] |
| Synonyms | 1-Boc-4-(5-aminopyridin-2-yl)piperazine, 4-(5-Aminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester | [2][4][5] |
| Molecular Formula | C₁₄H₂₂N₄O₂ | [3][5][6] |
| Molecular Weight | 278.35 g/mol | [3][5][7] |
| Exact Mass | 278.17427596 Da | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)N | [3] |
| InChIKey | RMHRRMBFHGEDSR-UHFFFAOYSA-N | [1][3] |
Section 3: Physicochemical Properties
The bulk properties of a compound dictate its handling, storage, and behavior in various experimental setups.
Appearance and Form
The compound is typically supplied as a solid.[1][8] Its appearance can range from white to brown or even dark purple, often in crystalline or powder form.[4] This variation in color may depend on the purity and the specific manufacturing process.
Thermal Properties
Thermal stability is a critical parameter for synthesis and storage.
| Thermal Property | Value | Source(s) |
| Melting Point | 98-101 °C | [1][2] |
| Boiling Point | 470.4 ± 45.0 °C at 760 mmHg | [1][2] |
| Flash Point | 238.3 ± 28.7 °C | [2] |
The defined melting point range suggests a relatively pure, crystalline solid under standard conditions. The high boiling point is characteristic of a molecule with significant polarity and molecular weight.
Solubility Profile
Solubility dictates the choice of solvents for reactions, purification, and analytical characterization.
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [2] |
| Methanol | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
This profile indicates good solubility in polar organic solvents, which is consistent with the presence of multiple nitrogen and oxygen atoms capable of forming hydrogen bonds.
Computed Properties
Computational models provide further insight into the molecule's behavior.
| Computed Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 71.7 Ų | [3][7] |
| XLogP3 | 1.3 | [3][7] |
| Complexity | 335 | [3][7] |
The TPSA and LogP values suggest moderate polarity and bioavailability, making it an attractive scaffold for drug design.
Section 4: Synthetic and Analytical Workflow
The reliable use of tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate requires a robust workflow for its synthesis and characterization. A common synthetic route involves the reduction of a nitro-precursor.
Typical Synthetic Protocol: Reduction of Nitro-Precursor
This method is frequently cited and provides a high-yield pathway to the desired amine.
Reaction: Reduction of tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate to tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
Methodology:
-
Vessel Preparation: To a suitable reaction flask, add tert-butyl 4-(5-nitropyridin-2-yl)piperazine-1-carboxylate.
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 50% wet) and a solvent such as methanol or ethanol.[8][9]
-
Atmosphere Exchange: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). This process is often repeated to ensure an inert atmosphere.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 15-16 hours).[8][9]
-
Workup: Once complete, carefully evacuate the hydrogen and purge the system with an inert gas like nitrogen.
-
Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the final product.[8][9]
Causality: The palladium-on-carbon catalyst is essential for the catalytic hydrogenation of the nitro group (-NO₂) to the primary amine (-NH₂). The use of a protic solvent like methanol or ethanol facilitates the reaction. The final filtration step is critical to remove the heterogeneous catalyst, which is crucial for the purity of the final compound.
Caption: Synthetic workflow for the preparation of the title compound.
Spectroscopic Characterization
Structural confirmation relies on standard spectroscopic methods. While specific spectra are proprietary to suppliers, the expected outcomes are well-understood. Mass spectrometry is commonly used to confirm the molecular weight. The expected [M+H]⁺ ion would be observed at approximately m/z 279.[8][9] ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure, with characteristic peaks for the tert-butyl group, the piperazine ring protons, and the aromatic protons of the aminopyridine ring.
Section 5: Safety and Handling
Safe handling is essential when working with any chemical intermediate.
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word associated with these hazards is "Warning".
Recommended Handling Protocols
Adherence to the following protocols is crucial for minimizing exposure and ensuring laboratory safety.
Protocol for Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][10]
-
Personal Protective Equipment (PPE):
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[10][12]
-
Spill & Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Rinse mouth with water and seek immediate medical attention.[2]
-
Caption: Logical relationship between controls and hazard mitigation.
Storage and Stability
Proper storage is necessary to maintain the compound's integrity.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][10][11] Some suppliers recommend refrigerated storage (2-8°C) and protection from light.[2]
-
Stability: The compound is stable under recommended storage conditions.[11]
-
Incompatibilities: Avoid strong oxidizing agents.[11]
References
-
Tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS 119285-07-3. (n.d.). BIOSYNCE. Retrieved January 1, 2026, from [Link]
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tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]
-
tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Angene Chemical. Retrieved January 1, 2026, from [Link]
-
MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. (n.d.). Watson International. Retrieved January 1, 2026, from [Link]
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tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate. (n.d.). Virtuous Lifesciences. Retrieved January 1, 2026, from [Link]
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